![molecular formula C23H18BrN5O2 B3006397 7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538353-23-0](/img/structure/B3006397.png)
7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a complex molecule that likely belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds is known for its potential in pharmaceutical chemistry due to the wide range of biological activities associated with triazolopyrimidines. The presence of various substituents such as bromophenyl, furanyl, and carboxamide groups suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related [1,2,4]triazolopyrimidines has been described in the literature. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were synthesized through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, possibly involving the use of halogen-mediated cyclization reactions and subsequent functional group modifications.
Molecular Structure Analysis
The structure of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, has been confirmed by single-crystal X-ray analysis . This technique allows for the precise determination of molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions. The molecular structure of the compound would likely exhibit a planar triazolopyrimidine core with various substituents affecting its overall shape and electronic distribution.
Chemical Reactions Analysis
The [1,2,4]triazolopyrimidine core is known to undergo ring isomerization under certain conditions, transforming into [1,5-c] analogues through Dimroth rearrangement . This rearrangement can be promoted by either acidic or basic conditions. Additionally, the presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile intermediates for further chemical transformations, such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds with unsubstituted C-5 positions on the triazolopyrimidine ring are known to be highly susceptible to isomerization at ambient conditions . However, C-5-substituted analogues demonstrate increased stability, which allows for their isolation in pure form. The substituents on the compound would likely influence its solubility, melting point, and stability, as well as its potential biological activity.
科学的研究の応用
Cyclocondensation Reactions
The compound undergoes cyclocondensation, forming structures such as isoxazolo and pyrazolo derivatives. This process is significant in the development of new chemical entities with potential biological activities. For instance, cyclocondensation with hydroxylamine or hydrazine leads to various heterocyclic derivatives, which are important in medicinal chemistry (Desenko et al., 1998).
Tuberculostatic Activity
Structural analogs of this compound have shown promising antituberculous properties. The synthesis of these analogs via condensation reactions has been a focus area for developing new antituberculous agents. This highlights the compound's potential in contributing to treatments for tuberculosis (Titova et al., 2019).
Antibacterial and Antifungal Activity
The derivatives of this compound have been evaluated for their antibacterial and antifungal properties. These studies are crucial in discovering new antimicrobial agents, especially in the context of increasing antibiotic resistance (Chauhan et al., 2019).
Antitumor Potential
Some derivatives have demonstrated in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. This suggests a potential role for the compound in cancer research and therapy development (Gomha et al., 2017).
Antimicrobial and Antioxidant Activities
The compound's derivatives have been characterized for antimicrobial and antioxidant activities. This indicates its potential utility in developing new therapeutic agents with antioxidant properties (Gilava et al., 2020).
特性
IUPAC Name |
7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2/c1-14-19(22(30)26-17-9-3-2-4-10-17)20(15-7-5-8-16(24)13-15)29-23(25-14)27-21(28-29)18-11-6-12-31-18/h2-13,20H,1H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFFSYWJEULGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC(=CC=C4)Br)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

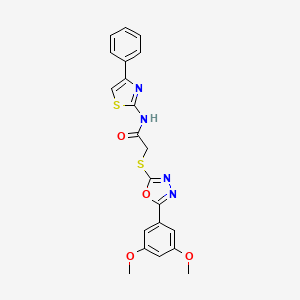
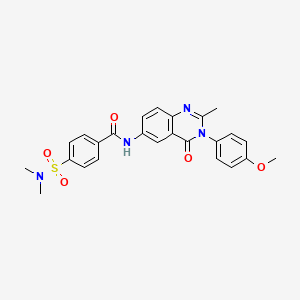

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)
![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)
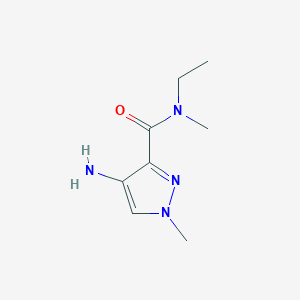
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
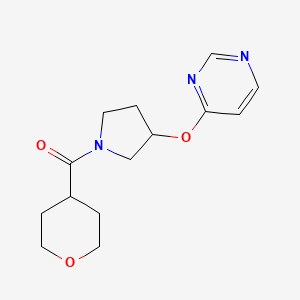
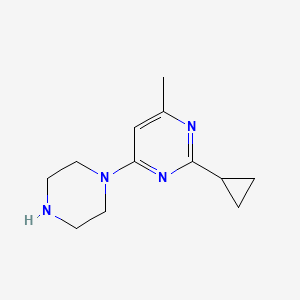
![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)
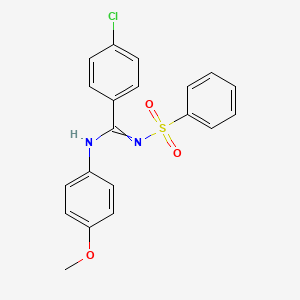
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)